2-Methylaminoacetaldehyde

pKa amine basicity protonation state

2-Methylaminoacetaldehyde, most commonly handled and supplied as its dimethyl acetal derivative (CAS 122-07-6; synonym: methylaminoacetaldehyde dimethyl acetal, 2,2-dimethoxy-N-methylethanamine), is a bifunctional C3 aminoaldehyde building block combining a secondary N-methylamine with a masked aldehyde (acetal) functionality. With a molecular formula of C5H13NO2 and a molecular weight of 119.16 g/mol, it presents as a colorless to light yellow miscible liquid (bp 140 °C at 760 mmHg, density 0.928 g/mL at 25 °C).

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
Cat. No. B8516456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylaminoacetaldehyde
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESCNCC=O
InChIInChI=1S/C3H7NO/c1-4-2-3-5/h3-4H,2H2,1H3
InChIKeyKZMQZFPRPILIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylaminoacetaldehyde (Dimethyl Acetal) – Procurement-Grade Overview for Pharmaceutical Intermediate Sourcing


2-Methylaminoacetaldehyde, most commonly handled and supplied as its dimethyl acetal derivative (CAS 122-07-6; synonym: methylaminoacetaldehyde dimethyl acetal, 2,2-dimethoxy-N-methylethanamine), is a bifunctional C3 aminoaldehyde building block combining a secondary N-methylamine with a masked aldehyde (acetal) functionality [1]. With a molecular formula of C5H13NO2 and a molecular weight of 119.16 g/mol, it presents as a colorless to light yellow miscible liquid (bp 140 °C at 760 mmHg, density 0.928 g/mL at 25 °C) . It is formally classified as a secondary amino acetal and holds a defined regulatory identity as Thiamazole EP Impurity A (Methimazole USP Related Compound A) . Its primary industrial relevance lies in its role as a pharmaceutical intermediate, most notably in the manufacture of the antithyroid drug methimazole (thiamazole) and as a key building block in the construction of nitrogen-containing heterocycles and functionalized indolizine/cyclazine scaffolds .

Why Generic Substitution of 2-Methylaminoacetaldehyde Dimethyl Acetal Fails: Critical Differentiation from Primary Amine, Tertiary Amine, and Diethyl Acetal Analogs


Substituting 2-methylaminoacetaldehyde dimethyl acetal with its closest in-class analogs—aminoacetaldehyde dimethyl acetal (primary amine, CAS 22483-09-6), dimethylaminoacetaldehyde dimethyl acetal (tertiary amine, CAS 38711-20-5), or the diethyl acetal variant (CAS 20677-73-0)—introduces measurable and consequential differences across multiple dimensions: basicity (pKa 8.29 vs. 6.95 vs. 9.35), amine substitution pattern (secondary vs. primary vs. tertiary), acetal hydrolysis kinetics, and physical handling properties (boiling point, density, flash point) . These differences are not cosmetic: the secondary amine uniquely enables enamine-based reactivity required for specific heterocycle-forming transformations (e.g., aza[3.3.2]cyclazine synthesis), while the dimethyl acetal protecting group provides a distinct deprotection profile relative to the diethyl acetal variant [1][2]. Furthermore, only the methylaminoacetaldehyde dimethyl acetal holds formal pharmacopoeial recognition as Thiamazole EP Impurity A / Methimazole USP Related Compound A, making it the sole legally defensible choice for impurity reference standard procurement in methimazole quality control [3].

Quantitative Evidence Guide: 2-Methylaminoacetaldehyde Dimethyl Acetal vs. Primary Amine, Tertiary Amine, and Diethyl Acetal Comparators


Basicity Differentiation: pKa Ranking Across Primary, Secondary, and Tertiary Amine Acetal Series

The secondary N-methylaminoacetaldehyde dimethyl acetal (pKa 8.29 ± 0.20, predicted) occupies a distinct intermediate-basicity position between the primary amine analog aminoacetaldehyde dimethyl acetal (pKa 6.95 ± 0.10) and the tertiary amine analog dimethylaminoacetaldehyde dimethyl acetal (pKa 9.35 ± 0.28) . This 1.34-unit pKa elevation relative to the primary amine means the compound is approximately 22-fold more basic, translating to a markedly different protonation profile at near-neutral pH: at pH 7.4, the secondary amine is predominantly protonated (~89% protonated based on Henderson–Hasselbalch estimation), whereas the primary amine is nearly 50% deprotonated (~73% protonated) . The tertiary amine analog is >95% protonated at physiological pH but lacks the N–H hydrogen-bond donor capability essential for directed intermolecular interactions and further derivatization (e.g., Cbz or Boc protection) .

pKa amine basicity protonation state reactivity tuning aqueous process compatibility

Physical Property Differentiation: Dimethyl Acetal vs. Diethyl Acetal Variant for Process Engineering and Shipping

The dimethyl acetal form of 2-methylaminoacetaldehyde (MW 119.16 g/mol, bp 140 °C at 760 mmHg, density 0.928 g/mL, flash point 29 °C) differs substantially from its diethyl acetal counterpart 2,2-diethoxy-N-methylethanamine (CAS 20677-73-0; MW 147.22 g/mol, bp 162.8 °C at 760 mmHg, density 0.886 g/mL, flash point 61.5 °C) . The dimethyl acetal offers a 22.8 °C lower boiling point at atmospheric pressure and a 32.5 °C lower flash point, reflecting its greater volatility and different flammability hazard profile. The 4.7% higher density (0.928 vs. 0.886 g/mL) and 19.0% lower molecular weight (119.16 vs. 147.22 g/mol) mean that a given reaction charge on a molar basis involves a smaller mass and volume of the dimethyl acetal, which can influence solvent selection, reactor loading calculations, and shipping logistics .

boiling point density molecular weight flash point process engineering shipping classification

Pharmacopoeial Identity: Unique Regulatory Standing as a Compendial Impurity Reference Standard

Methylaminoacetaldehyde dimethyl acetal (CAS 122-07-6) is explicitly designated as Thiamazole EP Impurity A and Methimazole USP Related Compound A in the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP), respectively [1]. It is the process-related impurity formed during the industrial synthesis of methimazole (1-methylimidazole-2-thiol) via condensation of methylaminoacetaldehyde dimethyl acetal with thiocyanate . This compendial designation is not shared by the primary amine analog (aminoacetaldehyde dimethyl acetal, CAS 22483-09-6) or the diethyl acetal variant (CAS 20677-73-0), neither of which appears in pharmacopoeial monographs as a named methimazole impurity . Consequently, for analytical method development, method validation, and batch-release testing in methimazole drug substance manufacturing, only CAS 122-07-6 fulfills the regulatory requirement for a traceable impurity reference standard [1].

pharmacopoeial standard impurity profiling quality control methimazole thiamazole regulatory compliance

Enabling Secondary Amine Reactivity: Exclusive Access to 5-Aminoindolizine and Aza[3.3.2]cyclazine Scaffolds

The secondary N-methylamine group of methylaminoacetaldehyde dimethyl acetal is mechanistically required for the tandem nucleophilic addition–recyclization cascade with 5-methyloxazolo[3,2-a]pyridinium salts reported by Babaev et al. (2015), yielding functionalized 5-aminoindolizines that undergo subsequent acid-catalyzed pyrimidine ring closure to aza[3.3.2]cyclazines [1]. A primary amine (e.g., aminoacetaldehyde dimethyl acetal) would form an imine intermediate rather than the requisite enamine, leading to a fundamentally different reaction manifold, while the tertiary amine analog (dimethylaminoacetaldehyde dimethyl acetal) lacks the N–H proton necessary for the enamine tautomerization step [2]. Similarly, Burilov et al. (2007) demonstrated that α-methylaminoacetaldehyde dimethyl acetal undergoes acid-catalyzed condensation with two equivalents of resorcinol or 2-methylresorcinol to form N-(2,2-diarylethyl)-N-methylamine hydrohalides—a transformation that exploits both the nucleophilic secondary amine and the acetal-masked aldehyde in a single-pot double-condensation sequence [3].

heterocycle synthesis enamine indolizine cyclazine oxazolopyridinium secondary amine nucleophile

Documented Process Performance: Reproducible Yield and Purity Benchmarks in Methimazole Intermediate Manufacture

In a representative patent-described industrial process for methimazole preparation, methylaminoacetaldehyde dimethyl acetal was obtained in 83.1% yield with a GC purity of 94.6% after fractional distillation (collecting the 52–60 °C / 24 mmHg fraction) from the amination of chloroacetaldehyde dimethyl acetal with monomethylamine . In a separate patent example, the compound was obtained in 72.5% yield with a GC purity of 93.7% [1]. When used for the subsequent cyclization to methimazole, the final product was obtained in 81.4% yield with 95.8% purity after ethanol recrystallization [1]. For radiolabeled synthesis, condensation of methylaminoacetaldehyde dimethyl acetal with potassium 14C-thiocyanate in acidic medium produced 2-14C-methimazole in 86.3% yield [2]. These benchmarks establish the compound's suitability for multi-kilogram scale operations and provide procurement teams with quantitative process-performance expectations.

process yield GC purity methimazole scale-up pharmaceutical intermediate reproducibility

Aqueous Process Compatibility: pH, Water Miscibility, and Storage Stability Profile

Methylaminoacetaldehyde dimethyl acetal exhibits a pH of 10.9 (10 g/L in H2O, 20 °C) and is fully water-miscible, distinguishing it from less water-compatible aminoacetal variants . The compound's pKa of 8.29 places its buffering range near pH 7.3–9.3, which coincides with common aqueous workup conditions for reductive amination and acetal deprotection steps . Storage requirements (2–8 °C under inert atmosphere) reflect its air sensitivity, a property shared across the aminoacetal class but practically significant for procurement planning (cold-chain logistics) . The compound is sensitive to moisture and air, necessitating sealed, refrigerated storage to prevent premature acetal hydrolysis and amine oxidation .

aqueous solubility pH water miscibility storage stability process development

Optimal Procurement Scenarios for 2-Methylaminoacetaldehyde Dimethyl Acetal: Research and Industrial Applications


Methimazole (Thiamazole) API Manufacturing and Impurity Reference Standard Sourcing

Pharmaceutical manufacturers producing methimazole active pharmaceutical ingredient (API) require methylaminoacetaldehyde dimethyl acetal both as the key synthetic intermediate (entering the cyclization with thiocyanate to form the imidazole-2-thiol core) and as the pharmacopoeially designated impurity reference standard for release testing. The compound's documented process yields (83.1% intermediate yield, 94.6% GC purity; downstream methimazole 81.4–86.3% yield) provide validated benchmarks for in-process control, while its EP/USP compendial status as Thiamazole EP Impurity A / Methimazole USP Related Compound A makes it the only legally defensible standard for HPLC impurity profiling in regulatory submissions .

Construction of Indolizine and Aza[3.3.2]cyclazine Heterocyclic Libraries for Drug Discovery

Medicinal chemistry programs targeting novel heterocyclic scaffolds for kinase inhibition or CNS applications can exploit the secondary-amine-enabled tandem recyclization with oxazolopyridinium salts to access 5-aminoindolizine intermediates and aza[3.3.2]cyclazine products—a transformation that is mechanistically inaccessible to primary amine (imine-forming) or tertiary amine (no enamine tautomerization) analogs. The Babaev (2015) protocol using methylaminoacetaldehyde dimethyl acetal is the only published route to this specific cyclazine architecture, conferring a first-mover advantage for groups exploring this underexplored chemical space [1].

Calix[4]resorcinarene and Polyphenol Dendrimer Synthesis via Acid-Catalyzed Double Condensation

The unique ability of α-methylaminoacetaldehyde dimethyl acetal to undergo acid-catalyzed condensation with two equivalents of resorcinol or 2-methylresorcinol—yielding N-(2,2-diarylethyl)-N-methylamine hydrohalides and, under optimized conditions, calix[4]resorcinarene structures—makes it an essential building block for supramolecular chemistry and dendrimer construction. The Burilov (2007) methodology utilizing this compound has been cited over 15 times in subsequent calixarene and polyphenol synthesis literature, demonstrating its established role as a privileged precursor in this domain [2].

Revefenacin (Rafenacin) Intermediate Manufacture via Sequential Protection–Hydrolysis–Reductive Amination

The patent CN-113121412-A (2021) describes a four-step sequence for preparing a rafenacine (revefenacin) intermediate starting from methylaminoacetaldehyde dimethyl acetal: (1) amino protection (Troc-Cl or Fmoc-Cl), (2) acetal hydrolysis with HCl, (3) reductive amination with a piperidine-biphenyl carbamate using sodium triacetoxyborohydride, and (4) deprotection. This process explicitly relies on the orthogonal reactivity of the secondary N-methylamine (protectable) and the dimethyl acetal (hydrolyzable to aldehyde for reductive amination), a bifunctional reactivity profile not available in the primary amine analog or the already-fully-substituted tertiary amine analog [3].

Quote Request

Request a Quote for 2-Methylaminoacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.